molecular formula C5H9Cl2NO B8521156 N-Isopropyldichloroacetamide

N-Isopropyldichloroacetamide

Cat. No.: B8521156
M. Wt: 170.03 g/mol
InChI Key: NUMDJEKBRCXWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-2-chloroacetamide (CAS: 220-775-0) is a chloro-substituted acetamide derivative with the molecular formula C₅H₁₀ClNO and a molar mass of 147.59 g/mol . It is systematically named 2-chloro-N-(propan-2-yl)acetamide and is recognized by synonyms such as N-Isopropyl chloroacetamide and N-Isopropyl-2-Chloroacetamide. The compound features a chloro group at the α-carbon of the acetamide backbone and an isopropyl substituent on the nitrogen atom.

Key applications include its role as an intermediate in agrochemical synthesis, such as in the production of herbicides like Bentazone (a downstream product noted in ). Its reactivity with amines, thiols, and other nucleophiles makes it valuable in pharmaceutical and polymer chemistry.

Properties

Molecular Formula

C5H9Cl2NO

Molecular Weight

170.03 g/mol

IUPAC Name

2,2-dichloro-N-propan-2-ylacetamide

InChI

InChI=1S/C5H9Cl2NO/c1-3(2)8-5(9)4(6)7/h3-4H,1-2H3,(H,8,9)

InChI Key

NUMDJEKBRCXWKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table compares N-Isopropyl-2-chloroacetamide with structurally related chloroacetamides and derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes
N-Isopropyl-2-chloroacetamide 220-775-0 C₅H₁₀ClNO 147.59 Chloro (C2), isopropyl (N) Agrochemical intermediate
2-Chloro-N-cyclohexyl-N-isopropylacetamide 32322-31-9 C₁₁H₂₀ClNO 229.73 Chloro (C2), cyclohexyl (N), isopropyl (N) Biochemical reagent ()
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide 873790-29-5 C₁₅H₁₆Cl₂N₃O₂ 356.21 Chloro (C2, phenyl), oxadiazole ring Likely bioactive/pharmaceutical candidate
N-Acetyl-N-(2-methylpropyl)acetamide 1787-52-6 C₈H₁₅NO₂ 157.21 Acetyl (N), isobutyl (N) Polymer/complexing agent ()
Key Observations:

Substituent Effects on Reactivity :

  • The presence of a chloro group at C2 (common to all chloroacetamides) enhances electrophilicity, enabling reactions with nucleophiles. However, N-Isopropyl-2-chloroacetamide lacks steric hindrance compared to bulkier analogs like 2-Chloro-N-cyclohexyl-N-isopropylacetamide (), which may reduce its reactivity in sterically demanding reactions.
  • The oxadiazole-containing derivative (CAS 873790-29-5) introduces a heterocyclic aromatic system, likely enhancing binding affinity in biological systems (e.g., enzyme inhibition) .

The oxadiazole derivative (CAS 873790-29-5) demonstrates how aromatic heterocycles can expand applications into medicinal chemistry.

Functional Comparisons

a) Agrochemical Utility
  • N-Isopropyl-2-chloroacetamide is a precursor to herbicides like Bentazone, a thiadiazinone derivative used for broadleaf weed control .
b) Pharmaceutical Potential
  • Chloroacetamides with heterocyclic extensions (e.g., oxadiazole in ) are frequently explored in drug discovery for their protease inhibition or anticancer activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.